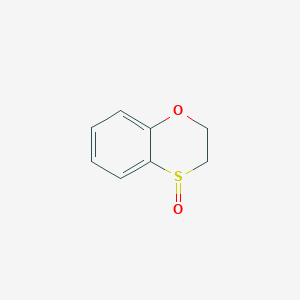

2,3-dihydro-1,4lambda4-benzoxathiin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dihydro-1,4lambda4-benzoxathiin-4-one is a heterocyclic compound containing oxygen and sulfur atoms within a six-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one can be synthesized through several methods. One common approach involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions . Another method includes the oxidation of 1,4-oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 1,4-oxathiane. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.

Substitution: The compound can react with halogens, such as chlorine and bromine, to form halogenated derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Common Reagents and Conditions:

Oxidizing Agents: Calcium hypochlorite, sodium periodate.

Halogenating Agents: Chlorine, bromine.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation reactions.

Halogenated Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,3-dihydro-1,4lambda4-benzoxathiin-4-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The compound’s sulfoxide group can act as an electrophile, facilitating nucleophilic attacks and subsequent transformations . These reactions are crucial for its applications in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

1,4-Oxathiane: A related compound with similar structural features but without the sulfoxide group.

1,4-Thiazine: Another heterocyclic compound containing sulfur and nitrogen atoms.

Uniqueness: The presence of both oxygen and sulfur atoms in the ring structure also contributes to its versatility in various chemical reactions and industrial processes .

Biologische Aktivität

2,3-Dihydro-1,4lambda4-benzoxathiin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazine core, which is known for various biological activities. Its molecular formula is C₉H₇NO₂S, and it features a sulfur atom in a lambda oxidation state, contributing to its unique reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines such as HeLa cells. The IC50 values for these compounds can be as low as 10.46 μM/mL .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM/mL) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | TBD | TBD |

| Quinoxalinone Derivative | HeLa | 10.46 ± 0.82 | 17.4 |

| Benzoxazine Derivative | MRC-5 | TBD | TBD |

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For example, studies indicate that related compounds exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition rates for similar compounds were reported at concentrations like 52.54 μM and 40.09 μM for different derivatives .

Molecular Interactions

Molecular docking studies have been conducted to elucidate the binding modes of this compound to DNA and other biological macromolecules. These studies suggest that the compound can intercalate into DNA structures, displacing ethidium bromide in competitive assays. The binding affinity constants (K sv) for related compounds ranged from 3.1×103 to 6.3×103M−1 .

Case Study: Anticancer Activity Evaluation

A notable case study involved evaluating the anticancer activity of various benzothiazine derivatives, including this compound. The study utilized both in vitro assays and molecular docking simulations to assess the efficacy and mechanism of action against cancer cell lines.

Findings:

- Cytotoxicity : The compound demonstrated a dose-dependent cytotoxic effect on HeLa cells.

- Mechanism : Molecular docking revealed strong interactions with DNA-binding sites, suggesting a mechanism involving DNA intercalation.

Case Study: Enzyme Inhibition Analysis

Another case study focused on the enzyme inhibition properties of compounds related to benzoxathiins. The study aimed to determine their potential as therapeutic agents for diabetes management.

Findings:

- α-Glucosidase Inhibition : Compounds exhibited varying degrees of inhibition with IC50 values indicating significant potential for managing postprandial glucose levels.

- Selectivity : Some derivatives showed higher selectivity compared to standard inhibitors like acarbose.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4λ4-benzoxathiine 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJEYCKXWEVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)C2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.